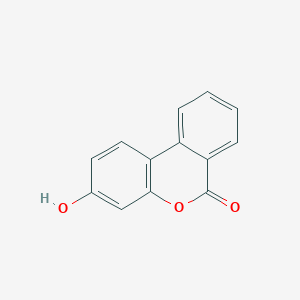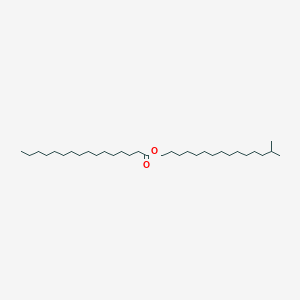
Isocetyl palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isocetyl palmitate can be synthesized through the esterification of hexadecanoic acid with isohexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of hexadecanoic acid, isohexadecyl ester involves mixing hexadecanoic acid and isohexadecanol in a specific molar ratio, heating the mixture to a molten state, and then cooling it to room temperature. The cooled mixture is then reheated to around 350°C under an inert atmosphere and maintained at this temperature for 25-35 minutes to complete the esterification process . This method is advantageous due to its simplicity, low cost, and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
Isocetyl palmitate undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols and an acid or base catalyst.
Major Products
Hydrolysis: Hexadecanoic acid and isohexadecanol.
Reduction: Hexadecanol and isohexadecanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Isocetyl palmitate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexadecanoic acid, isohexadecyl ester involves its interaction with lipid bilayers in biological membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active ingredients through the skin .
Vergleich Mit ähnlichen Verbindungen
Isocetyl palmitate is similar to other long-chain fatty acid esters, such as:
Uniqueness
This compound is unique due to its specific combination of hexadecanoic acid and isohexadecanol, which imparts distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in cosmetic and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
127770-27-8 |
|---|---|
Molekularformel |
C32H64O2 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
14-methylpentadecyl hexadecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
OUZOBPPZPCBJAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Key on ui other cas no. |
127770-27-8 |
Synonyme |
ISOCETYL PALMITATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


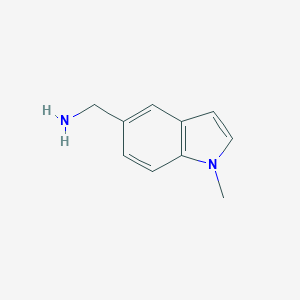
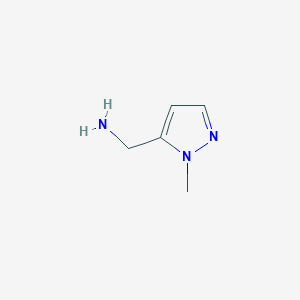

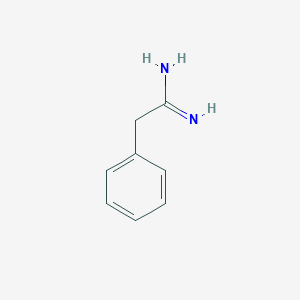
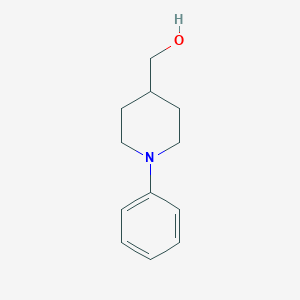
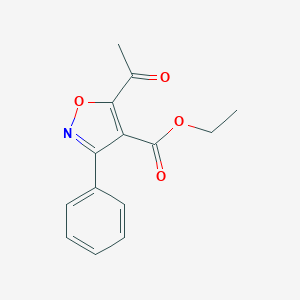
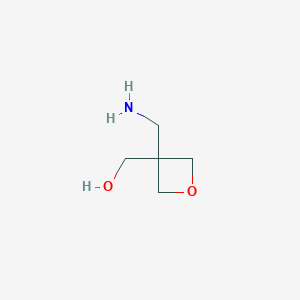
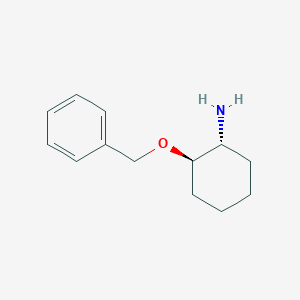
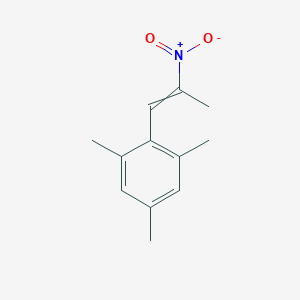
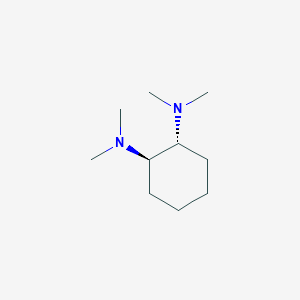
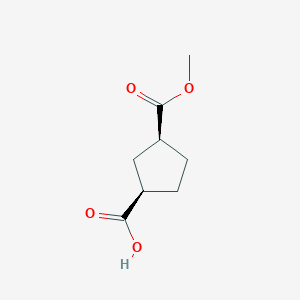
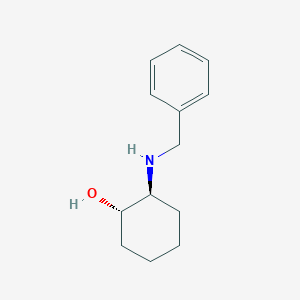
![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
